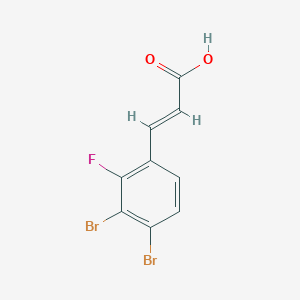

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid

描述

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is a halogenated acrylic acid derivative featuring bromine and fluorine substituents on the phenyl ring.

属性

分子式 |

C9H5Br2FO2 |

|---|---|

分子量 |

323.94 g/mol |

IUPAC 名称 |

(E)-3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+ |

InChI 键 |

GVIQUTOCKQODGJ-DUXPYHPUSA-N |

手性 SMILES |

C1=CC(=C(C(=C1/C=C/C(=O)O)F)Br)Br |

规范 SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.

化学反应分析

Types of Reactions: 3,4-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Bromine and Fluorine Sources: For substitution reactions, bromine and fluorine sources such as bromine gas or fluorinating agents are commonly used.

Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of new bonds.

Solvents: Organic solvents like dichloromethane or acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a different substitution pattern on the ring .

科学研究应用

3,4-Dibromo-2-fluorocinnamic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3,4-Dibromo-2-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions and pathways .

相似化合物的比较

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The bromo and fluoro groups in the target compound increase lipophilicity and may improve membrane permeability compared to polar sulfamoyl (SO₂NH₂) or hydroxyl (OH) groups in analogs.

- Bioactivity implications: Sulfamoyl derivatives exhibit potent antimicrobial activity (e.g., MICs of 1–16 µg/mL against S. aureus and E. coli), likely due to hydrogen-bonding interactions with microbial targets . In contrast, the halogenated structure of this compound may favor non-polar interactions or steric hindrance, though direct antimicrobial data are unavailable.

Antimicrobial Activity of Acrylic Acid Derivatives

Table 1: Antimicrobial Activity of Selected Acrylic Acid Derivatives

Key Findings :

- Proton transfer salts of sulfamoylphenylcarbamoyl acrylic acid (e.g., compounds 9, 15, 17) showed superior antifungal activity to fluconazole (MICs: 4–8 µg/mL vs. 16 µg/mL) .

- Halogenated intermediates like 3-(4-Bromo-2-fluorophenyl)acrylaldehyde are prioritized for synthetic utility rather than direct bioactivity .

生物活性

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H5Br2FO2. It is characterized by a phenyl group that has two bromine atoms and one fluorine atom as substituents. This compound is classified as an α,β-unsaturated carboxylic acid, which contributes to its unique biological activities and potential applications in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of acrylic acid derivatives. The specific methods can vary, but they often utilize standard organic synthesis techniques such as electrophilic aromatic substitution.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various human tumor cell lines. For instance, compounds similar in structure have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Study: Cytotoxicity Assay

- Cell Lines Tested : A panel of human tumor cell lines including breast (MCF-7), lung (A549), and colon (HT-29).

- Findings : The compound exhibited IC50 values in the micromolar range, suggesting significant antitumor activity compared to control groups.

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate activity against several bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the halogen substituents may enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms :

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor proliferation.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological profile of this compound. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Dibromocinnamic Acid | Lacks fluorine | Moderate cytotoxicity |

| 2-Fluorocinnamic Acid | Contains only one fluorine | Low antimicrobial activity |

| 3-(2-Fluorophenyl)acrylic Acid | Single fluorine on phenyl ring | Limited antitumor effects |

These comparisons highlight the enhanced reactivity and biological potential attributed to the dual halogen substitutions present in this compound.

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:

- In Vivo Models : Evaluating efficacy and safety in animal models.

- Mechanistic Studies : Understanding how structural features influence biological interactions.

- Formulation Development : Exploring delivery methods for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。